An In-depth Technical Guide to 1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6)
An In-depth Technical Guide to 1-Benzyl-3-hydroxy-1H-indazole (CAS 2215-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-hydroxy-1H-indazole, with the CAS registry number 2215-63-6, is a heterocyclic organic compound belonging to the indazole class. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Benzydamine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of 1-Benzyl-3-hydroxy-1H-indazole, tailored for professionals in research and drug development. While direct research on this specific molecule's biological activity is limited, the broader therapeutic applications of indazole derivatives suggest a rich area for further investigation.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Benzyl-3-hydroxy-1H-indazole is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Off-white to beige crystalline powder | [4] |
| Molecular Formula | C₁₄H₁₂N₂O | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Melting Point | 164 - 169 °C | [4] |
| Boiling Point | 432.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.243 g/cm³ (Predicted) | [4] |
| pKa | 11.86 ± 0.20 (Predicted) | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Source(s) |
| Acetonitrile | Slightly soluble | [4] |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-Benzyl-3-hydroxy-1H-indazole. While raw spectra are not provided here, the availability of various spectroscopic methods is documented.
Table 3: Spectroscopic Information
| Technique | Availability | Source(s) |
| ¹H NMR | Data available | [5] |
| ¹³C NMR | Data available | [5] |
| Mass Spectrometry (MS) | Data available | [5] |
| Infrared (IR) Spectroscopy | Data available | [5] |
Synthesis and Chemical Reactions
Several synthetic routes to 1-Benzyl-3-hydroxy-1H-indazole have been reported, primarily in the context of its role as a precursor to Benzydamine. The general strategies include the benzylation of an indazole precursor and subsequent functional group manipulations.
General Synthesis Pathways
The synthesis of 1-Benzyl-3-hydroxy-1H-indazole can be conceptually broken down into the formation of the indazole core followed by N-benzylation.
Caption: A simplified workflow illustrating the synthesis, purification, and primary application of 1-Benzyl-3-hydroxy-1H-indazole.
Experimental Protocol: A Conceptual Outline
While specific, detailed protocols are often proprietary, a general procedure can be outlined based on patent literature. One common approach involves the reaction of a suitable indazole precursor with a benzylating agent.
Example Protocol Outline:
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N-Benzylation: A solution of 3-hydroxy-1H-indazole in a suitable solvent (e.g., DMF or toluene) is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding anion. Benzyl chloride or benzyl bromide is then added to the reaction mixture, which is typically stirred at an elevated temperature until the reaction is complete (monitored by TLC or HPLC).
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Work-up: The reaction mixture is cooled and quenched with water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-Benzyl-3-hydroxy-1H-indazole.
Biological Activity and Potential Applications
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]
While specific biological studies on 1-Benzyl-3-hydroxy-1H-indazole are limited, its role as a key intermediate in the synthesis of Benzydamine, an anti-inflammatory agent, is well-established.[1] Interaction studies have suggested its potential as a modulator in biochemical pathways, possibly interacting with specific receptors and enzymes.[3] However, further research is needed to fully elucidate these interactions and their therapeutic implications.[3]
The structural features of 1-Benzyl-3-hydroxy-1H-indazole, particularly the presence of the benzyl group and the hydroxyl functionality, offer opportunities for further chemical modification to explore novel therapeutic agents.
Safety and Handling
Based on available safety data sheets, 1-Benzyl-3-hydroxy-1H-indazole is classified as an irritant and is harmful if swallowed.[2]
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Handling: Use in a well-ventilated area, and avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
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Storage: Store in a cool, dry place in a tightly sealed container.[2]
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash with soap and water.
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Ingestion: If swallowed, rinse mouth with water and seek medical advice.
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Inhalation: Move to fresh air.[2]
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Conclusion
1-Benzyl-3-hydroxy-1H-indazole is a valuable synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the production of the anti-inflammatory drug Benzydamine. Its physicochemical properties are well-characterized, and several synthetic routes have been established. While its own biological activity is not extensively studied, the prevalence of the indazole scaffold in numerous bioactive molecules suggests that 1-Benzyl-3-hydroxy-1H-indazole and its derivatives represent a promising area for future research and drug discovery endeavors. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Benzyl-3-hydroxy-1H-indazole - Safety Data Sheet [chemicalbook.com]
- 3. Buy 1-Benzyl-3-hydroxy-1H-indazole | 2215-63-6 [smolecule.com]
- 4. Cas 2215-63-6,1-Benzyl-3-hydroxy-1H-indazole | lookchem [lookchem.com]
- 5. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
